molecular formula C9H5FN2 B069442 5-fluoro-1H-indole-3-carbonitrile CAS No. 194490-15-8

5-fluoro-1H-indole-3-carbonitrile

Cat. No.: B069442
CAS No.: 194490-15-8
M. Wt: 160.15 g/mol
InChI Key: OGJRYRXFDXWPHG-UHFFFAOYSA-N
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Description

5-fluoro-1H-indole-3-carbonitrile: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties

Scientific Research Applications

Chemistry: 5-fluoro-1H-indole-3-carbonitrile is used as a building block in the synthesis of various biologically active compounds.

Biology and Medicine: Indole derivatives, including this compound, have shown potential as antiviral, anticancer, and anti-inflammatory agents. They are investigated for their ability to inhibit specific enzymes and pathways involved in disease progression .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its chemical properties make it suitable for various applications, including as a precursor in the synthesis of complex molecules .

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

Future Directions

Indole derivatives, including “5-fluoro-1H-indole-3-carbonitrile”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered as a paradigm of a natural assembly method such as prebiotic evolution . This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .

Mechanism of Action

The mechanism of action of 5-fluoro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the nitrile group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes and signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

5-fluoro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJRYRXFDXWPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409462
Record name 5-fluoro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194490-15-8
Record name 5-fluoro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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